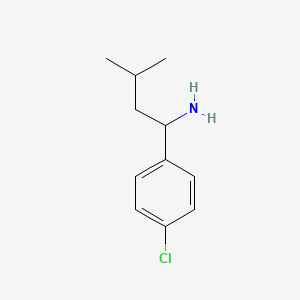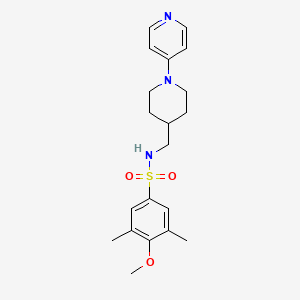
4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-methoxy-3,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide" is a structurally complex molecule that belongs to the class of benzenesulfonamides. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide derivatives, which can be used to infer certain aspects of the compound . For instance, sulfonamides are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the formation of an amide bond between a sulfonamide group and an aromatic or heteroaromatic amine. For example, a series of benzenesulfonamides were synthesized starting from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating the versatility of the synthetic routes available for such compounds . Similarly, the synthesis of a PET radioligand involved a multi-step process with high overall chemical yield, demonstrating the feasibility of synthesizing complex sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a Schiff base sulfonamide revealed the existence of enol-imine tautomerism, which is significant for understanding the photochromic and thermochromic properties of these compounds . Additionally, the crystal structures of other sulfonamide derivatives have been determined, showing various types of intermolecular interactions, such as π-π stacking and hydrogen bonding, which contribute to the stability of the crystal structure .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a variety of chemical reactions, often related to their biological activities. For example, the bioactivity studies of some sulfonamides against carbonic anhydrase enzymes and their cytotoxic properties against cancer cell lines suggest that these compounds can interact with biological targets through specific chemical interactions . Furthermore, the fluorescence quenching behavior of certain sulfonamide complexes with dyes indicates their potential for use in spectroscopic studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. Spectroscopic techniques such as EPR, IR, Raman, and UV-Vis are commonly used to analyze these properties. For example, the EPR spectra of a copper(II) complex with a sulfonamide ligand revealed antiferromagnetically coupled dimers, which is indicative of the magnetic properties of the complex . The solubility, melting points, and stability of these compounds can also be deduced from their crystal structures and spectroscopic data .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The compound's derivatives have been synthesized and characterized, showing promising properties for photodynamic therapy (PDT) applications. For instance, zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including Schiff base, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers used in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Additional studies have confirmed the photosensitizing abilities of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents, highlighting their potential in photocatalytic applications and further reinforcing their significance in scientific research (Öncül, Öztürk, & Pişkin, 2021).
Corrosion Inhibition
Piperidine derivatives, including structures similar to the compound of interest, have demonstrated potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been conducted to investigate the adsorption and inhibition properties of these derivatives, revealing that they exhibit significant inhibition efficiencies which could be beneficial in protecting metals from corrosion (Kaya et al., 2016).
Antagonistic Properties
Research on related benzenesulfonamide derivatives has led to the discovery of compounds with antagonist properties, such as SB-399885. This compound, a selective 5-HT6 receptor antagonist, has shown cognitive enhancing properties in aged rat models, providing insights into potential therapeutic applications for cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Propiedades
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-15-12-19(13-16(2)20(15)26-3)27(24,25)22-14-17-6-10-23(11-7-17)18-4-8-21-9-5-18/h4-5,8-9,12-13,17,22H,6-7,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJGUGSXCFKEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

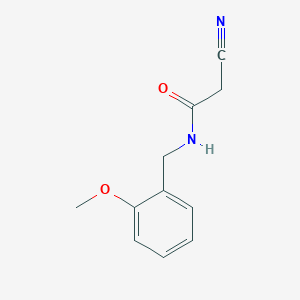
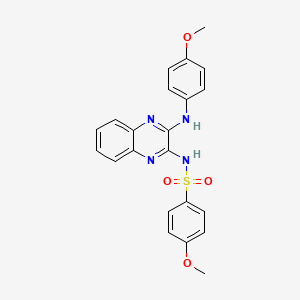

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)


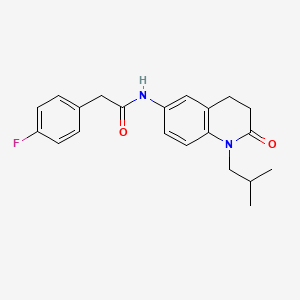


![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2545937.png)



